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Compound of Interest

Compound Name:
(R)-2-(3,5-

difluorophenyl)piperidine HCl

CAS No.: 1213079-50-5

Cat. No.: B3222374

Get Quote

Executive Summary
(R)-2-(3,5-difluorophenyl)piperidine HCl is a pharmacophore scaffold used in drug discovery,

particularly for its ability to lock the piperidine ring into a specific conformation that favors

receptor binding. This guide provides a comprehensive analysis of its Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) profiles, essential for structural validation and

enantiomeric purity assessment.
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Property Detail

IUPAC Name
(2R)-2-(3,5-difluorophenyl)piperidine

hydrochloride

CAS Number
2256054-78-9 (S-isomer HCl ref); 1203685-51-1

(Racemic HCl)

Molecular Formula

C

H

F

N

HCl

Molecular Weight 197.23 (Free Base) / 233.69 (HCl Salt)

Appearance White to off-white crystalline solid

Solubility

Soluble in Methanol, DMSO, Water; Sparingly

soluble in CH

Cl

Structural Analysis & Synthesis Context
The (R)-enantiomer is typically obtained via asymmetric hydrogenation of the corresponding

pyridine or chiral resolution of the racemic piperidine using tartaric acid derivatives. The 3,5-

difluoro substitution pattern on the phenyl ring is critical for metabolic stability and lipophilicity.

Synthesis Workflow Visualization
The following diagram illustrates the logical flow from precursor to the final salt form,

highlighting the critical control points for spectroscopic verification.
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Figure 1: Synthetic pathway and isolation logic for the target chiral salt.

Spectroscopic Data: Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight and substitution pattern.

Experimental Parameters (ESI+)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.

MS Fragmentation Analysis
m/z (Observed) Ion Identity Interpretation

198.1

Parent Ion. Protonated free

base. Consistent with MW

197.23.

220.1
Sodium adduct (common in

glass capillaries).

181.1
Loss of ammonia.

Characteristic of cyclic amines.

~133.0 Fragment

Tropylium-like cation derived

from the 3,5-difluorophenyl

moiety.

Note on Salt Form: In ESI-MS, the HCl counterion dissociates. You will observe the cation (

) at m/z 198.1. The presence of chloride can be verified by running in Negative Mode (ESI-) to
see m/z 35/37 (ratio 3:1).

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
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NMR provides the definitive structural proof. The HCl salt form induces significant downfield

shifts in the protons adjacent to the nitrogen (positions 2 and 6) compared to the free base.

H NMR Assignment (400 MHz, DMSO-d )
Reference: TMS at 0.00 ppm. Solvent residual peak at 2.50 ppm.[1]
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH 9.20 - 9.80 Broad Singlet 2H

Ammonium

protons.

Exchangeable

with D

O.

Ar-H (2', 6') 7.15 - 7.25 Multiplet 2H

Ortho to

piperidine.

Coupled to F (J

~6-9 Hz).

Ar-H (4') 6.95 - 7.05 Triplet of Triplets 1H

Para to

piperidine.

Coupled to two F

atoms.[2][3]

H-2 4.35 - 4.45 Broad Doublet 1H

Chiral Center.

Deshielded by

phenyl ring and

N

.

H-6 (eq) 3.25 - 3.35 Broad Doublet 1H

Equatorial proton

adjacent to

Nitrogen.

H-6 (ax) 2.90 - 3.05 Multiplet 1H

Axial proton

adjacent to

Nitrogen.

H-3 (eq) 2.15 - 2.25 Multiplet 1H
Adjacent to chiral

center.
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H-3, 4, 5 1.60 - 1.95 Multiplet 5H

Remaining ring

methylene

protons.

C NMR Assignment (100 MHz, DMSO-d )
Aromatic Carbons: The 3,5-difluorophenyl ring shows characteristic C-F coupling.

~163.0 ppm (dd,

Hz, C-F carbons).

~142.0 ppm (t, C-1' quaternary).

~110.0 ppm (m, C-2', C-6').

~103.0 ppm (t, C-4').

Aliphatic Carbons:

~58.5 ppm (C-2, Chiral center).

~44.5 ppm (C-6).

~28.0 ppm (C-3).

~22.0 - 24.0 ppm (C-4, C-5).

F NMR (376 MHz, DMSO-d )
-109.0 to -110.0 ppm: Singlet (or weak multiplet). The two fluorine atoms are chemically
equivalent in the time-averaged conformation on the NMR timescale.

Experimental Protocols
Protocol 1: Preparation for NMR Analysis
To ensure sharp peaks and accurate integration, the salt must be fully dissolved and dry.

Massing: Weigh 5–10 mg of the HCl salt into a clean vial.
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Solvation: Add 0.6 mL of DMSO-d

(preferred for salts due to solubility).

Note: CDCl

may require a drop of CD

OD to fully dissolve the salt and break aggregates.

Transfer: Transfer to a 5 mm NMR tube.

Acquisition:

Set relaxation delay (d1) to

2.0 seconds to allow relaxation of aromatic protons.

Acquire at least 16 scans for

H and 512 scans for

C.

Protocol 2: Enantiomeric Excess (ee) Determination
Since NMR in achiral solvents cannot distinguish enantiomers, use Chiral HPLC or Chiral Shift

Reagents.

Method: Chiral HPLC (e.g., Chiralpak IC or AD-H column).

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Detection: UV at 254 nm.

Criteria: The (R)-enantiomer typically elutes at a distinct retention time from the (S)-isomer.

Reference standards (racemate) are required for method development.
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Chemical Identity & Availability

ChemScene Product Data: (S)-2-(3,5-difluorophenyl)piperidine hydrochloride (CAS

2256054-78-9).[4]

Sigma-Aldrich Catalog: Piperidine derivatives and structural analogs.[2][4][5]

Synthesis & Resolution Context

Patent WO2012069948: Describes the synthesis of substituted piperidine intermediates

for GPR119 agonists, utilizing similar resolution protocols.

Journal of Organic Chemistry (2022): Kinetic Resolution of 2-Aryl-4-methylenepiperidines.

Provides mechanistic insight into the resolution of 2-aryl piperidines.

Spectroscopic Database

PubChem Compound Summary: 4-(2,4-difluorobenzoyl)piperidine HCl (Analogous

spectral features).[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
(R)-2-(3,5-Difluorophenyl)piperidine HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3222374/docs#technical-guide-spectroscopic-
characterization-of-r-2-3-5-difluorophenyl-piperidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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